
Sodium 5,5-diethyl-2-thiobarbiturate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 5,5-diethyl-2-thiobarbiturate is a derivative of thiobarbituric acid, characterized by the substitution of ethyl groups at the 5th position of the barbituric acid ring. This compound is known for its significant biological and chemical properties, making it valuable in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium 5,5-diethyl-2-thiobarbiturate typically involves the reaction of dimethyl malonate, thiourea, and sodium methylate in methanol as the solvent. The reaction is carried out at elevated temperatures, preferably at reflux temperature .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Sodium 5,5-diethyl-2-thiobarbiturate undergoes various chemical reactions, including oxidation, reduction, and substitution. It behaves as an S-donor ligand in complexation reactions with metals such as silver (Ag) and lead (Pb) .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like sodium borohydride (NaBH₄) are used.
Substitution: Halogenation reactions often involve reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogen atoms into the molecule .
Aplicaciones Científicas De Investigación
Sodium 5,5-diethyl-2-thiobarbiturate has widespread applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Acts as a buffering agent in biochemical experiments due to its ability to stabilize pH levels.
Medicine: Historically used as a sedative and hypnotic agent.
Industry: Employed in the production of pharmaceuticals and as an analytical reagent in chemical analysis.
Mecanismo De Acción
The mechanism of action of sodium 5,5-diethyl-2-thiobarbiturate involves its interaction with the gamma-aminobutyric acid (GABA) receptor. It binds to a distinct site on the GABA receptor, enhancing the inhibitory effect of GABA by increasing the duration of chloride ion channel opening. This leads to prolonged neuronal inhibition, which accounts for its sedative and hypnotic effects .
Comparación Con Compuestos Similares
Thiopental: Another barbiturate with similar sedative properties.
Phenobarbital: Used primarily as an anticonvulsant.
5,5-diethylbarbituric acid: A non-thio derivative with hypnotic properties.
Uniqueness: Sodium 5,5-diethyl-2-thiobarbiturate is unique due to the presence of sulfur in its structure, which imparts distinct chemical and biological properties. This sulfur atom allows it to act as an S-donor ligand, making it valuable in coordination chemistry .
Propiedades
Número CAS |
64038-06-8 |
|---|---|
Fórmula molecular |
C8H11N2NaO2S |
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
sodium;5,5-diethyl-2-sulfanylidenepyrimidin-3-ide-4,6-dione |
InChI |
InChI=1S/C8H12N2O2S.Na/c1-3-8(4-2)5(11)9-7(13)10-6(8)12;/h3-4H2,1-2H3,(H2,9,10,11,12,13);/q;+1/p-1 |
Clave InChI |
MDXJQOMLGMACCV-UHFFFAOYSA-M |
SMILES canónico |
CCC1(C(=O)NC(=S)[N-]C1=O)CC.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-[2-(carbamoylamino)ethyl-ethylamino]ethyl]octadecanamide;diethyl hydrogen phosphate](/img/structure/B13782737.png)

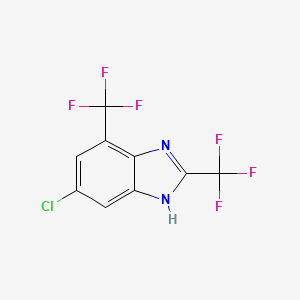
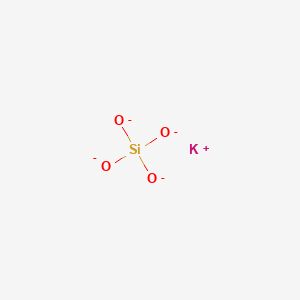
![((2E)-2-[(2Z)-2-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-2,3-dihydro-1H-inden-1-ylidene)malononitrile](/img/structure/B13782767.png)
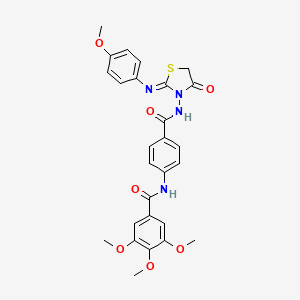

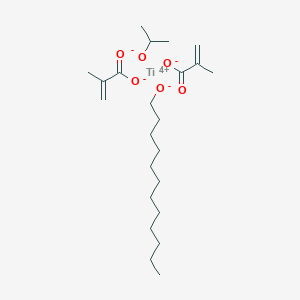
![butan-2-yl-[2-(phenylcarbamoyloxy)ethyl]azanium;chloride](/img/structure/B13782781.png)
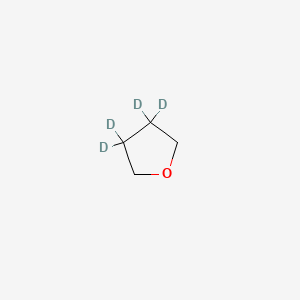
![1,3-Dimethyl-2-[[4-(methylamino)phenyl]azo]-1H-imidazolium chloride](/img/structure/B13782788.png)

![Titanium, bis[2-(hydroxy-kappaO)benzaldehydato-kappaO][2-(hydroxy-kappaO)benzaldehydato](2-propanolato)-](/img/structure/B13782807.png)
